molecular formula C7H14OSi B096640 3-(Trimethylsilyloxy)-1-butyne CAS No. 17869-76-0

3-(Trimethylsilyloxy)-1-butyne

Cat. No. B096640
CAS RN: 17869-76-0
M. Wt: 142.27 g/mol
InChI Key: RMKACVRKUKSWNQ-UHFFFAOYSA-N
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Description

3-(Trimethylsilyloxy)-1-butyne is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of significant interest in organic synthesis due to their versatility and the unique properties imparted by the trimethylsilyl group.

Synthesis Analysis

The synthesis of compounds related to 3-(Trimethylsilyloxy)-1-butyne can be achieved through various methods. For instance, the treatment of 1,6-dienes with tris(trimethylsilyl)silane leads to the formation of bicyclic structures with trimethylsilyl groups . Additionally, cross-coupling reactions, such as the Stille reaction, have been utilized to create 1,1-disubstituted allenylsilanes from 3-tri-n-butylstannyl-1-trimethylsilyl-1-propyne, demonstrating the versatility of trimethylsilyl-substituted compounds in organic synthesis 10.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Trimethylsilyloxy)-1-butyne has been studied using various techniques. For example, the structure of 1,4-bis(trimethylsilyl)-1,3-butadiyne was investigated using gas electron diffraction and ab initio calculations, which provide insights into the molecular geometry and vibrational motions of these silyl-substituted compounds .

Chemical Reactions Analysis

Chemical reactions involving 3-(Trimethylsilyloxy)-1-butyne and related compounds are diverse. The reactivity of these compounds can be tailored through the presence of the trimethylsilyl group, which can act as a protective group or a directing group in various reactions. For example, the double silylation of 1,4-bis(trimethylsilyl)butadiyne with disilanes has been achieved using a palladium catalyst, leading to selectively substituted products . Moreover, the hydrosilylation of 1,3-diynes with triorganosilanes has been performed to synthesize mono- or bis-silylated adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Trimethylsilyloxy)-1-butyne are influenced by the trimethylsilyl group. This group is known to increase the volatility of compounds, improve their stability, and modify their reactivity. The presence of the trimethylsilyl group can also affect the regioselectivity and stereoselectivity of reactions, as seen in the synthesis of unsymmetrically substituted 1,3-diynes . Additionally, the trimethylsilyl group can facilitate the formation of α-allenic alcohols when reacting with carbonyl compounds in the presence of catalysts .

Scientific Research Applications

  • Enzymatic Synthesis of Optically Active Tertiary Alcohols : Utilized in the enzymatic synthesis of drugs and natural products. The compound is a versatile building block for chiral azido diols, sulfanyl diols, cyano diols, and more (Chen & Fang, 1997).

  • Non-conjugated Polyacetylene Polymerization : Serves as a monomer in the preparation of non-conjugated polyacetylenes like poly(3,3-dimethyl-1-butyne) and poly(1-trimethylsilyl-1-propyne) (Kunzler & Percec, 1987).

  • Synthesis of α-Allenic Ketones : Reacts with acyl halides to afford α-allenic ketones, used in organic synthesis (Pillot et al., 1981).

  • Hydroboration-Dealkylation : Applied in hydroborations and subsequent dealkylation to produce 1-alkenylboronates, important in organic synthesis (Kamabuchi et al., 1993).

  • Synthesis of α-Allenic Alcohols : Used in the reaction with carbonyl compounds to produce α-allenic alcohols, critical in organic chemistry (Pornet & Randrianoelina, 1981).

  • Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne : An important building block for introducing butadiyne motifs in organic and organometallic structures (Bock & Low, 2017).

  • Catalytic Hydrogenation : In the preparation of 3-triorganosilyl- and 3-trimethylgermyl-2,5-dihydrofurans, which are important in organic chemistry (Lukevics et al., 1984).

  • Electrophilic Aromatic Substitution : Exhibits high ortho-selectivity in electrophilic aromatic substitution reactions (Yonehara et al., 2000).

Mechanism of Action

The mechanism of action of “3-(Trimethylsilyloxy)-1-butyne” would largely depend on the specific reaction it is involved in. Generally, trimethylsilyl groups can be used to protect reactive sites on a molecule during a reaction, and then be removed afterwards .

Safety and Hazards

While specific safety data for “3-(Trimethylsilyloxy)-1-butyne” is not available, compounds with trimethylsilyl groups can be flammable and cause skin and eye irritation .

Future Directions

The future directions for research involving “3-(Trimethylsilyloxy)-1-butyne” and similar compounds could include further exploration of their synthesis, properties, and potential applications. The use of trimethylsilyl groups as protecting groups in organic synthesis is a particularly active area of research .

properties

IUPAC Name

but-3-yn-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h1,7H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKACVRKUKSWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939109
Record name [(But-3-yn-2-yl)oxy](trimethyl)silane
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Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trimethylsilyloxy)-1-butyne

CAS RN

17869-76-0
Record name Trimethyl[(1-methyl-2-propyn-1-yl)oxy]silane
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Record name Trimethyl((1-methyl-2-propynyl)oxy)silane
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Record name [(But-3-yn-2-yl)oxy](trimethyl)silane
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Record name 3-(Trimethylsilyloxy)-1-butyne
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Synthesis routes and methods

Procedure details

The above compound was prepared in a 60 % yield from 35 g of but-3-yn-2-ol and 50.4 g of trimethylsilyl chloride according to the method given in Can. J. Chem. 43, 2004 (1965); b.p. 117°/760 Torr.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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